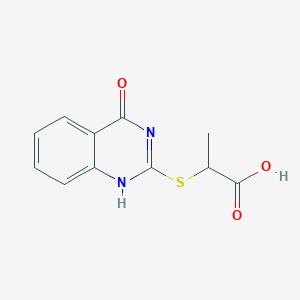

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

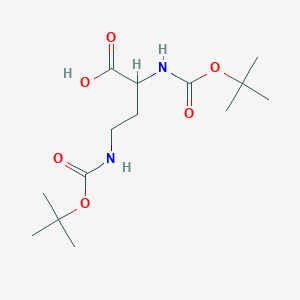

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, also known as ODQ, is a potent and selective inhibitor of the soluble guanylyl cyclase (sGC) enzyme. It is an important research tool in the field of pharmacology and biochemistry, and has been used extensively to investigate the role of sGC in various physiological and pathological processes.

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives are recognized for their significant biological activities, including antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, leading to the creation of new potential medicinal agents. These compounds have been actively pursued for their potential to combat antibiotic resistance, highlighting their importance in medicinal chemistry and drug development (Tiwary et al., 2016).

Bioactive Alkaloids

Quinoline and quinazoline alkaloids exhibit a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and antiparasitic effects. Their discovery has spurred new areas in drug development, particularly in antimalarial and anticancer therapeutics. Over 200 molecules from these classes have been identified with significant biological activities, underscoring the potential of quinazoline derivatives in discovering new drugs (Shang et al., 2018).

Anticancer Applications

Quinazoline derivatives have demonstrated a wide range of biological properties, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. Their ability to inhibit EGFR and other therapeutic protein targets makes them promising candidates for cancer treatment. Recent patents highlight the development of novel quinazoline compounds as anticancer drugs, targeting not only EGFR but also other kinases, histone deacetylases, and metabolic pathways (Ravez et al., 2015).

Synthetic Chemistry and Optoelectronic Materials

Quinazolines are pivotal in synthesizing eco-friendly, multi-component strategies, reflecting their importance in both medicinal chemistry and broader chemical applications. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of quinazoline derivatives beyond medicinal applications (Faisal & Saeed, 2021).

properties

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHQMHTSPQPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378252 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

CAS RN |

328977-86-2 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)